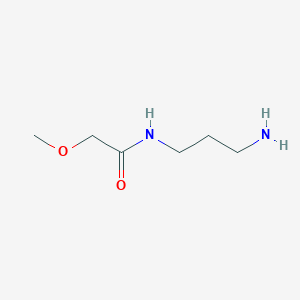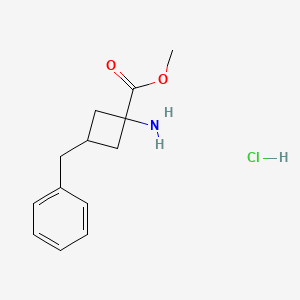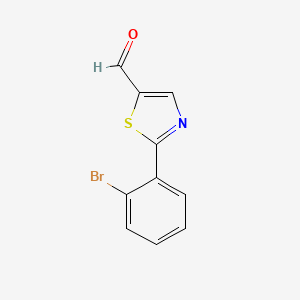
2-(2-Bromophenyl)thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and a bromophenyl group Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl group. One common method involves the cyclization of α-bromoacetophenone with thiourea to form the thiazole ring, followed by formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: 2-(2-Bromophenyl)thiazole-5-carboxylic acid.
Reduction: 2-(2-Bromophenyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromophenyl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)thiazole-5-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromothiazole-5-carboxaldehyde
- 2-(4-Bromophenyl)thiazole-5-carbaldehyde
- 2-(2-Chlorophenyl)thiazole-5-carbaldehyde
Uniqueness
2-(2-Bromophenyl)thiazole-5-carbaldehyde is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H6BrNOS |
|---|---|
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-5-7(6-13)14-10/h1-6H |
Clé InChI |
UBLPYNPWGRAPAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=C(S2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



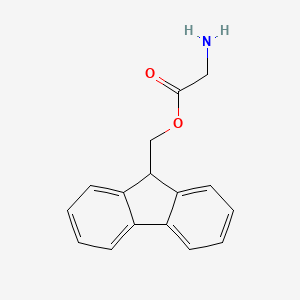
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
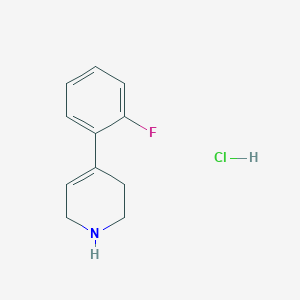
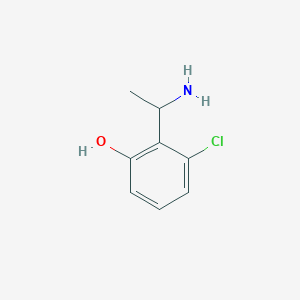
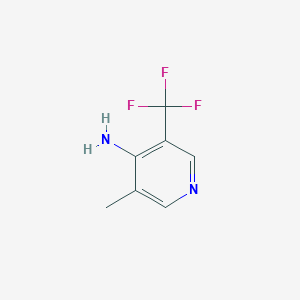
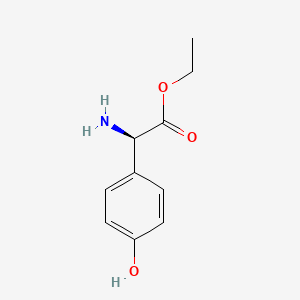
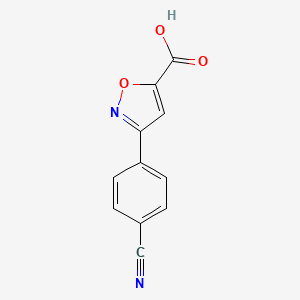
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
